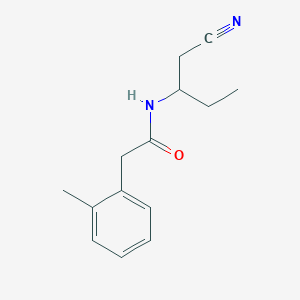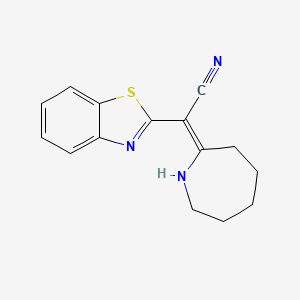
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide, also known as ADB-BUTINACA, is a synthetic cannabinoid that has recently gained popularity in the research community due to its potential therapeutic applications.
作用機序
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding results in the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These signaling pathways ultimately lead to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including analgesia, sedation, and anxiolysis. It has also been shown to have anti-inflammatory properties and to modulate immune function. N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has been investigated for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and inflammation.
実験室実験の利点と制限
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. It is also relatively stable and easy to handle. However, N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has several limitations, including its potential for abuse and its lack of selectivity for other cannabinoid receptors.
将来の方向性
There are several future directions for research on N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide, including the investigation of its potential use in the treatment of various medical conditions, the development of more selective analogs, and the exploration of its effects on other physiological processes. Further research is also needed to better understand the potential risks associated with N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide, including its potential for abuse and its impact on long-term health outcomes.
In conclusion, N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide is a synthetic cannabinoid that has potential therapeutic applications. It has been extensively studied in the field of cannabinoid research and has been shown to have a wide range of biochemical and physiological effects. While N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has several advantages for lab experiments, it also has several limitations that need to be considered. Further research is needed to better understand the potential risks and benefits associated with N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide and to explore its potential use in the treatment of various medical conditions.
合成法
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide can be synthesized using a multistep process involving the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. The resulting compound is then reacted with N-cyanobutylamine in the presence of a catalytic amount of triethylamine to yield N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide.
科学的研究の応用
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has been studied extensively in the field of cannabinoid research due to its potential therapeutic applications. It has been shown to have high affinity for the CB1 and CB2 receptors, which are involved in numerous physiological processes such as pain sensation, appetite regulation, and immune function. N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has also been investigated for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and inflammation.
特性
IUPAC Name |
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-13(8-9-15)16-14(17)10-12-7-5-4-6-11(12)2/h4-7,13H,3,8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOZURMDIIAHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)CC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555765.png)
![Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7555772.png)

![1-cyclohexyl-3-[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B7555777.png)
![N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B7555780.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)
![2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7555787.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[Methyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555801.png)
![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)
![5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7555815.png)
